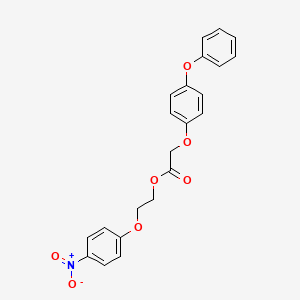![molecular formula C16H13Cl2NO4 B2790965 Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate CAS No. 477871-67-3](/img/structure/B2790965.png)
Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate” is a chemical compound with the linear formula C18H15Cl2N3O4 . It has a molecular weight of 408.244 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its linear formula C18H15Cl2N3O4 . This indicates that the molecule contains 18 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 4 oxygen atoms .科学研究应用
Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate has been used in a variety of research applications, including as a potential drug candidate. It has been studied for its potential to inhibit the growth of certain types of cancer cells, as well as for its ability to inhibit the growth of certain types of bacteria. Additionally, this compound has been studied for its potential to inhibit the growth of certain types of fungi, as well as for its ability to act as an anti-inflammatory agent.
作用机制
The exact mechanism of action of Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate is still not fully understood. However, it is believed that this compound binds to certain receptors on the surface of cells and blocks their ability to interact with other molecules. This prevents the cells from undergoing normal metabolic processes, which can ultimately lead to cell death. Additionally, this compound has been shown to interact with certain enzymes, which could also contribute to its anti-cancer and anti-bacterial effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain types of cancer cells, as well as inhibit the growth of certain types of bacteria. Additionally, this compound has been shown to have anti-inflammatory properties, which could potentially be beneficial in the treatment of certain inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate in laboratory experiments is its versatility. It can be used in a variety of different applications, including as a potential drug candidate, as a reagent in organic synthesis, and as a catalyst in chemical reactions. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities.
However, there are some limitations to using this compound in laboratory experiments. One of the main issues is that its exact mechanism of action is not fully understood, which can make it difficult to accurately predict its effects in certain situations. Additionally, this compound is a relatively new compound, so there is still much to be learned about its potential applications.
未来方向
There are a variety of potential future directions for Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate research. One of the main areas of research is to further study its potential as a drug candidate. This could include investigating its ability to inhibit the growth of certain types of cancer cells, as well as its potential to act as an anti-inflammatory agent. Additionally, further research could be done to explore its potential applications in organic synthesis and as a catalyst in chemical reactions. Another potential area of research is to further investigate its exact mechanism of action, in order to better understand how it interacts with cells and enzymes. Finally, further research could be done to explore the potential toxicity of this compound and to determine the most effective dosage for various applications.
合成方法
Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate can be synthesized in a variety of ways, depending on the desired end product. One method involves the condensation of 2-methoxybenzaldehyde and 3,4-dichlorobenzoic acid, followed by reaction with methyl amine. This method is relatively simple and requires minimal equipment. Another method involves the reaction of 3,4-dichlorobenzoic acid with a primary amine in the presence of a catalyst, such as a palladium complex. This method offers greater control over the reaction conditions and can be used to synthesize this compound in higher yields.
安全和危害
属性
IUPAC Name |
methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c1-22-14-8-10(4-5-11(14)16(21)23-2)19-15(20)9-3-6-12(17)13(18)7-9/h3-8H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUPAZMWXFKKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methylidene}-1-[(4-methoxyphenyl)methyl]piperidin-2-one](/img/structure/B2790884.png)
![N-(4-ethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2790885.png)








![1-Methyl-4-(4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2790901.png)
![4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2790902.png)

